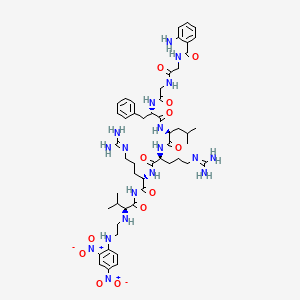
Quinalphos
Übersicht
Beschreibung
Quinalphos is an organophosphate pesticide primarily used in agriculture to control a variety of pests. It is a reddish-brown liquid with the chemical formula C₁₂H₁₅N₂O₃PS and the IUPAC name O,O-diethyl O-quinoxalin-2-yl phosphorothioate . This compound is classified as moderately hazardous by the World Health Organization and is widely used on crops such as wheat, rice, coffee, sugarcane, and cotton .
Wissenschaftliche Forschungsanwendungen
Quinalphos has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Quinalphos is an organothiophosphate chemical primarily used as a pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of Action
This compound acts as an inhibitor of AChE . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine in the synapses, causing continuous, unregulated nerve impulses that can lead to paralysis and death in insects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in nerve signal transmission. The inhibition of AChE disrupts normal synaptic transmission, leading to a range of downstream effects. In addition, studies have shown that this compound can be metabolized by certain microorganisms, such as Cunninghamella elegans, producing various metabolites . Cytochrome P450 monooxygenases have been implicated in the metabolism of this compound .
Pharmacokinetics
This compound is rapidly degraded by C. elegans, with 92% of the compound degraded in 7 days . The degradation of this compound leads to the production of various metabolites, which are further metabolized or excreted . The rapid degradation suggests that this compound may have a relatively short half-life in organisms, affecting its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, certain microorganisms in the soil can degrade this compound, reducing its persistence in the environment . Furthermore, the widespread use of this compound can lead to increased resistance in insects, reducing its efficacy . It’s also important to note that this compound is classified as moderately toxic by the World Health Organization and the U.S. Environmental Protection Agency, and its use can pose a risk to non-target organisms .
Biochemische Analyse
Biochemical Properties
Quinalphos interacts with various enzymes and proteins. The degradation products of this compound are similar to those of mammals, making it often used to simulate the metabolism pathways of mammals . Cytochrome P450 monooxygenases are involved in the metabolism of this compound .
Cellular Effects
This compound has been shown to cause damage to non-target organisms . The acute percutaneous toxicity of this compound is 26.19 mg/kg (male Swiss albino rat) and 24.90 mg/kg (Female Swiss albino rat) .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is swiftly broken down to 41.54% of its initial concentration within 24 hours, and after 7 days, it is no longer detectable .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It causes acute toxicity in Eudrilus eugeniae; hence, it is suggested that non-target eco-friendly Eudrilus eugeniae earthworms may be at risk if exposed to the excessive concentrations of this compound organophosphate insecticide in soil .
Metabolic Pathways
This compound is involved in various metabolic pathways. The detailed metabolic pathways of this compound were investigated with Cunninghamella elegans . Ten metabolites were produced during the degradation of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinalphos can be synthesized through the reaction of quinoxaline-2-thiol with diethyl phosphorochloridate under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity . Additionally, this compound can be formulated into emulsions for easier application in agricultural settings .
Analyse Chemischer Reaktionen
Types of Reactions: Quinalphos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline-2-oxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-hydroxyquinoxaline and diethyl phosphate.
Desulfurization: this compound can undergo desulfurization to form corresponding oxon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Desulfurization: Catalysts such as cytochrome P450 monooxygenases are often involved in biological desulfurization reactions.
Major Products:
Oxidation: Quinoxaline-2-oxide.
Hydrolysis: 2-Hydroxyquinoxaline and diethyl phosphate.
Desulfurization: Oxon derivatives.
Vergleich Mit ähnlichen Verbindungen
Chlorpyrifos: Another widely used organophosphate pesticide with a different aromatic ring structure.
Parathion: Known for its high toxicity and similar mechanism of action.
Profenofos: Shares similar applications in agriculture but differs in its chemical structure and degradation products.
Eigenschaften
IUPAC Name |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQUHIFYBATCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024291 | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13593-03-8 | |
| Record name | Quinalphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13593-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinalphos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinalphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S837727Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)



![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)




